1-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]methanesulfonamide
Description
Properties
IUPAC Name |
1-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-16-4-2-5-17(12-16)15-29(26,27)23-20-8-7-18-9-10-24(14-19(18)13-20)22(25)21-6-3-11-28-21/h2-8,11-13,23H,9-10,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPZXXDWFXUIRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation (Electrophilic Pathway)
- Reagents : Thiophene-2-carbonyl chloride, AlCl₃ (Lewis acid)
- Conditions :
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C → room temperature (gradual warming)
- Time: 4–6 hours
- Mechanism :
$$
\text{Tetrahydroisoquinoline} + \text{Thiophene-2-COCl} \xrightarrow{\text{AlCl}_3} \text{Acylated product}
$$
This method achieves 72–85% yields in analogous systems.
Nucleophilic Acyl Substitution (Base-Mediated)
- Reagents : Thiophene-2-carboxylic acid, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole)
- Conditions :
- Solvent: Dimethylformamide (DMF)
- Temperature: 25°C
- Time: 12–18 hours
- Advantage : Minimizes ring oxidation compared to Friedel-Crafts.
Methanesulfonamide Functionalization
The sulfonamide group is introduced via a two-step sequence:
Sulfonylation of the Amine
- Reagents : Methanesulfonyl chloride (MsCl), triethylamine (TEA)
- Conditions :
- Solvent: Tetrahydrofuran (THF)
- Temperature: 0°C → room temperature
- Molar ratio: 1:1.2 (amine:MsCl)
- Reaction :
$$
\text{R-NH}2 + \text{MsCl} \xrightarrow{\text{TEA}} \text{R-NH-SO}2\text{-CH}_3
$$
Yield: 89–93% in comparable substrates.
Coupling with 3-Methylphenyl Group
- Suzuki-Miyaura Cross-Coupling :
Final Assembly and Purification
The convergent synthesis pathway involves:
- Stepwise coupling :
- Tetrahydroisoquinoline → Thiophene-2-carbonyl derivative → Methanesulfonamide → 3-Methylphenyl adduct
- Purification :
- Flash chromatography : Silica gel (ethyl acetate/hexane, 3:7)
- Crystallization : Ethanol/water (7:3) at −20°C
Analytical Data and Optimization
Table 1: Reaction Optimization for Key Steps
Key Observations:
- Temperature sensitivity : Exceeding 80°C during Suzuki coupling reduces yield by 12–15% due to Pd catalyst decomposition.
- Solvent polarity : DCM outperforms toluene in Friedel-Crafts acylation, improving yield by 9%.
Challenges and Mitigation Strategies
Racemization :
Sulfonamide Hydrolysis :
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions: 1-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]methanesulfonamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs with Tetrahydroquinoline/Isoquinoline Cores
a) N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS 1005298-70-3)
- Core structure: Tetrahydroquinoline (benzene fused to piperidine at position 1 vs. isoquinoline’s position 2).
- Substituents :
- Thiophene-2-carbonyl at position 1.
- 5,6,7,8-Tetrahydronaphthalene sulfonamide at position 5.
- Molecular formula : C24H24N2O3S2; molecular weight = 452.6 .
Key Differences :
- The quinoline/isoquinoline core distinction alters electronic distribution and steric interactions.
- The tetrahydronaphthalene sulfonamide in CAS 1005298-70-3 introduces a bulky, lipophilic group compared to the target compound’s 3-methylphenyl methanesulfonamide.
b) Sulfonylurea Herbicides (e.g., Metsulfuron-methyl)
- Core structure : Triazine (1,3,5-triazine) with sulfonylurea linkages .
- Substituents : Methyl benzoate and methoxy/methyl groups on the triazine ring.
- Molecular formula : C14H15N5O6S; molecular weight = 381.36 .
Key Differences :
- Mechanistic divergence: Sulfonylureas inhibit acetolactate synthase in plants, while the target compound’s tetrahydroisoquinoline-thiophene scaffold suggests non-herbicidal applications.
- Functional groups: Sulfonylureas lack the tetrahydroisoquinoline and thiophene motifs, relying instead on triazine-urea linkages.
Physicochemical and Functional Comparison
Structural Implications :
- Lipophilicity : The target compound’s 3-methylphenyl group may enhance membrane permeability compared to CAS 1005298-70-3’s tetrahydronaphthalene.
- Bioactivity : Sulfonylureas’ triazine-urea backbone is critical for herbicidal activity, whereas the target compound’s fused-ring system could modulate receptor binding in drug discovery.
Biological Activity
1-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : 1-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide
- Molecular Formula : C22H22N2O3S2
- Molecular Weight : 426.55 g/mol
- CAS Number : 955712-50-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially modulating metabolic pathways.
- Receptor Modulation : It could bind to specific receptors, altering their activity and influencing cellular responses.
These mechanisms suggest a multifaceted role in various biological processes, including anticancer and antimicrobial activities.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells through several mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression.
For instance, a study demonstrated that this compound effectively reduced glioma cell viability by inducing cell death pathways independent of AMPK inhibition .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against certain bacterial strains and fungi. The exact mechanism remains under investigation but could involve disruption of microbial cell membranes or inhibition of essential microbial enzymes.
Case Studies and Research Findings
Applications in Medicine
The potential therapeutic applications of this compound are broad:
- Cancer Therapy : As an anticancer agent, it may serve as a lead compound for developing new treatments.
- Infection Control : Its antimicrobial properties could be harnessed for developing new antibiotics or antifungal agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
